Kanamycin C

Catalog No.
S575150
CAS No.
2280-32-2
M.F
C18H36N4O11
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanamycin C

CAS Number

2280-32-2

Product Name

Kanamycin C

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H36N4O11

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Synonyms

4-O-(2-Amino-2-deoxy-α-D-glucopyranosyl)-6-O-(3-amino-3-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N

The exact mass of the compound Kanamycin C is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of kanamycins in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kanamycin C is a minor component of the kanamycin antibiotic complex produced by the bacterium Streptomyces kanamyceticus. Kanamycin A is the major component, typically accounting for more than 95% of the complex, with Kanamycin B, C, and D making up the remainder PubChem: Kanamycin: ).

Due to its close chemical similarity to Kanamycin A, research on Kanamycin C is limited. Most research on kanamycins focuses on Kanamycin A due to its prevalence in the complex.

Here are some areas where Kanamycin C may be relevant in scientific research:

  • Isolation and purification: Researchers may study methods to separate and purify Kanamycin C from the other kanamycins in the complex to investigate its unique properties Determination of Kanamycin by High Performance Liquid Chromatography, MDPI: .
  • Chemical characterization: Scientific studies may explore the chemical structure and properties of Kanamycin C to understand how it differs from Kanamycin A and other components PubChem: Kanamycin: ).
  • Biosynthesis: Researchers may investigate the biosynthetic pathway by which Streptomyces kanamyceticus produces Kanamycin C, to gain insights into antibiotic production in general Kanamycin A - Wikipedia: .

Kanamycin C is one of the components of the kanamycin family, which includes kanamycin A and B. It is classified as an aminoglycoside antibiotic, primarily produced by the bacterium Streptomyces kanamyceticus. Kanamycin C exhibits a similar mechanism of action to other aminoglycosides, targeting bacterial ribosomes to inhibit protein synthesis. Its chemical structure is characterized by a complex arrangement of amino and hydroxyl groups, contributing to its biological activity and interaction with bacterial cells.

Kanamycin C exerts its biological effects by binding irreversibly to the 30S subunit of bacterial ribosomes. This binding interferes with the decoding of messenger RNA, leading to misreading during protein synthesis. As a result, incorrect amino acids are incorporated into polypeptides, producing nonfunctional or toxic proteins . The compound has demonstrated effectiveness against various Gram-negative bacteria and some Gram-positive strains.

The biosynthesis of kanamycin C involves a series of enzymatic reactions starting from D-glucose-6-phosphate. The pathway diverges from common aminoglycoside biosynthesis at a specific enzymatic step, leading to the formation of kanamycin C and B. Key enzymes in this pathway include kanamycin B dioxygenase, which catalyzes oxidative deamination steps essential for producing the final compound .

Kanamycin C is primarily used in clinical settings as an antibiotic for treating severe bacterial infections, including those caused by multi-drug resistant strains. It is particularly effective against infections caused by Escherichia coli and other enteric bacteria. Additionally, research has explored its use in combination therapies to enhance antibacterial efficacy and combat resistance .

Studies have shown that kanamycin C interacts with various cellular components beyond the ribosome, including nucleotidyltransferases that can inactivate the antibiotic . Understanding these interactions is crucial for developing strategies to mitigate resistance mechanisms employed by bacteria. Furthermore, research into functionalized nanoparticle forms of kanamycin has indicated enhanced antibacterial properties compared to free kanamycin C .

Kanamycin C belongs to a broader class of aminoglycoside antibiotics. Below is a comparison with other similar compounds:

CompoundStructure CharacteristicsMechanism of ActionUnique Features
Kanamycin AMajor component; more potent than CBinds 30S ribosomal subunitMost studied and widely used
Kanamycin BSimilar structure; slightly different glycosylationAlso binds 30S subunitLess potent than A; often converted to A
GentamicinContains additional amino groupsBinds 30S ribosomal subunitBroader spectrum against Gram-negative bacteria
TobramycinSimilar structure; modified hydroxyl groupsBinds 30S ribosomal subunitMore effective against Pseudomonas aeruginosa

Uniqueness of Kanamycin C

Kanamycin C is unique due to its specific biosynthetic pathway and structural characteristics that differentiate it from other aminoglycosides. While it shares a common mechanism of action with other compounds in its class, its distinct chemical structure allows it to interact differently with bacterial ribosomes and may influence its efficacy and resistance profiles.

The biosynthesis of Kanamycin C in Streptomyces kanamyceticus involves a complex series of enzymatic transformations centered around the formation and modification of 2-deoxystreptamine as the core aminocyclitol moiety [6]. The initial steps of the pathway involve the conversion of D-glucose 6-phosphate to 2-deoxy-scyllo-inosose through the action of 2-deoxy-scyllo-inosose synthase, encoded by the kanA gene [5]. This crucial enzyme catalyzes the carbocycle formation that establishes the foundation for all subsequent aminoglycoside modifications [18].

Following the formation of 2-deoxy-scyllo-inosose, the pathway proceeds through L-glutamine:2-deoxy-scyllo-inosose aminotransferase activity, which introduces the first amino group into the cyclitol ring system [6]. The resulting 2-deoxy-scyllo-inosamine is then oxidized by 2-deoxy-scyllo-inosamine dehydrogenase to form 3-amino-2,3-dideoxy-scyllo-inosose, which is subsequently converted to 2-deoxystreptamine [18].

The glycosylation steps that distinguish Kanamycin C from other kanamycin derivatives involve the sequential action of two glycosyltransferases [5]. The first glycosyltransferase, KanF (also designated KanM1), exhibits remarkable substrate promiscuity and can transfer both UDP-glucose and UDP-N-acetylglucosamine to 2-deoxystreptamine, leading to the formation of different pseudodisaccharide intermediates [4] [7]. This substrate flexibility creates parallel biosynthetic pathways that ultimately determine the final kanamycin product profile [7].

The second glycosyltransferase, KanE (also designated KanM2), demonstrates even broader substrate specificity, accepting four different pseudodisaccharides as glycosyl acceptors including paromamine, neamine, 2'-hydroxyneamine, and 2'-hydroxyparomamine [4]. This enzymatic flexibility enables the formation of various kanamycin congeners through the parallel pathways established by the initial glycosylation event [8].

Critical to Kanamycin C biosynthesis is the action of KanQ, a dehydrogenase that oxidizes kanamycin intermediates containing glucosamine moieties [3]. Research has demonstrated that KanQ exhibits higher efficiency when oxidizing Kanamycin C compared to its 3''-deamino derivative, indicating substrate specificity that favors the presence of amino groups at specific positions [3]. The dehydrogenase activity is coupled with KanB, an aminotransferase that works sequentially with KanQ to introduce the 6-amino group into the glucosamine moiety [3] [4].

EnzymeGeneFunctionSubstrate Specificity
2-deoxy-scyllo-inosose synthasekanACarbocycle formation from D-glucose 6-phosphateD-glucose 6-phosphate [5]
First glycosyltransferasekanF (kanM1)Transfer of glucose/N-acetylglucosamine to 2-deoxystreptamineUDP-glucose, UDP-N-acetylglucosamine [4]
Second glycosyltransferasekanE (kanM2)Formation of pseudotrisaccharidesMultiple pseudodisaccharides [4]
DehydrogenasekanQ (kanI)Oxidation of glucosamine moietiesKanamycin C, related derivatives [3]
AminotransferasekanB (kacL)Amination at C6' positionOxidized glucosamine derivatives [3]

Role of Gene Clusters (kan) in Biosynthetic Specificity

The kanamycin biosynthetic gene cluster in Streptomyces kanamyceticus spans approximately 47 kilobases and contains 24 open reading frames that encode the complete biosynthetic machinery for kanamycin production [2] [5]. This gene cluster represents one of the most comprehensively characterized aminoglycoside biosynthetic systems and demonstrates the typical organization pattern found in Streptomyces secondary metabolite gene clusters [2].

The organization of the kan gene cluster reflects functional relationships among the encoded enzymes, with biosynthetic genes clustered together alongside resistance and regulatory elements [5]. The cluster includes genes encoding the core biosynthetic enzymes, transport proteins for antibiotic efflux, resistance determinants that protect the producing organism, and regulatory proteins that control cluster expression [2] [5].

Comparative analysis with other aminoglycoside gene clusters has revealed that the kan cluster shares significant structural similarities with the gentamicin biosynthetic gene cluster from Micromonospora echinospora [5]. This conservation suggests that the gene cluster organization has been evolutionarily optimized for coordinated expression of biosynthetic functions [5]. The presence of two glycosyltransferases within the cluster, kanE and kanF, represents a distinctive feature that enables the parallel pathway architecture characteristic of kanamycin biosynthesis [5] [8].

The genetic organization facilitates precise temporal control of kanamycin biosynthesis through coordinated regulation of multiple biosynthetic steps [1]. Industrial kanamycin-producing strains have been shown to contain amplified copies of the entire gene cluster, with some strains carrying more than 36 copies of the 145-kilobase amplifiable unit that includes the complete kan cluster [1] [26]. This amplification directly correlates with increased kanamycin production levels, demonstrating the importance of gene dosage in determining biosynthetic output [1].

Regulatory elements within the cluster include genes encoding Streptomyces antibiotic regulatory protein family transcriptional activators, which are responsible for pathway-specific activation of secondary metabolite biosynthesis [28]. These regulatory proteins respond to environmental signals and developmental cues to coordinate the timing of kanamycin production with appropriate physiological conditions [28].

The kan cluster also contains multiple resistance genes, including the kmr gene that encodes kanamycin resistance functions and the kac gene encoding aminoglycoside 6'-N-acetyltransferase [2]. These resistance determinants are essential for protecting the producing organism from the cytotoxic effects of the synthesized antibiotic [2]. The presence of resistance genes within the biosynthetic cluster ensures coordinated expression of protection mechanisms alongside antibiotic production [5].

Gene CategoryNumber of GenesExamplesFunction
Core biosynthetic12kanA, kanF, kanE, kanQ, kanBEnzymatic transformations [5]
Resistance3kmr, kacSelf-protection mechanisms [2]
Regulatory2-3Transcriptional activatorsExpression control [28]
Transport2-3Efflux pumpsAntibiotic export [5]
Unknown/Hypothetical4-5Various open reading framesPotential auxiliary functions [2]

Post-Glycosylation Modification Mechanisms

Post-glycosylation modifications in Kanamycin C biosynthesis involve sophisticated enzymatic mechanisms that fine-tune the structural and biological properties of the antibiotic [3]. These modifications occur after the formation of the basic pseudotrisaccharide structure and are critical for generating the final active compound [3].

The primary post-glycosylation modification pathway involves the sequential action of KanQ dehydrogenase and KanB aminotransferase to introduce amino functionality at the C6' position of the glucosamine moiety [3] [4]. This modification sequence requires precise substrate recognition and demonstrates the importance of amino group positioning for enzymatic specificity [3]. Research has established that KanQ preferentially oxidizes substrates containing amino groups at the C3'' position, indicating that the modification sequence is strictly ordered [3].

KanJ, an α-ketoglutarate-dependent dioxygenase, represents another crucial post-glycosylation modification enzyme that catalyzes the deamination of kanamycin intermediates [13] [19]. This enzyme belongs to the phytanoyl-CoA dioxygenase family and performs a unique oxidative deamination reaction that converts amino groups to ketone functionalities [19]. Structural studies have revealed that KanJ contains a large binding pocket that can accommodate various aminoglycoside substrates, though specificity is determined by hydrogen bond interactions between the substrate amino groups and conserved residues Asp134 and Cys150 [19].

The substrate recognition mechanism of KanJ involves conformational changes in the C-terminal loop region upon substrate binding, with Gln80 and Asn120 playing critical roles in substrate orientation [19]. The enzyme exhibits broad substrate specificity but shows optimal activity with kanamycin derivatives containing the 6-amino-6-deoxy-α-D-glucopyranosyl moiety at ring A [19]. This specificity ensures that post-glycosylation modifications occur on the appropriate molecular scaffolds [19].

KanK, an NADPH-dependent reductase, works in conjunction with KanJ to complete specific modification cycles [17]. The KanJ-KanK enzyme pair functions to convert kanamycin B intermediates through a two-step process involving initial oxidative deamination followed by selective reduction [17]. This enzymatic partnership demonstrates the sophisticated level of control exercised in post-glycosylation modifications [17].

The timing of post-glycosylation modifications is critical for proper Kanamycin C formation [3]. Studies have shown that the introduction of amino groups by the KanQ/KanB system must occur before deamination reactions catalyzed by KanJ, establishing a specific temporal sequence for these modifications [3]. This ordered progression ensures that the correct functional groups are present at each step of the modification process [3].

Environmental factors influence the efficiency of post-glycosylation modifications, with optimal activity occurring at specific pH and ionic strength conditions [19]. For kanamycin substrates, maximum enzymatic activity is observed at pH 6.3 for both KanQ and KanJ, though the optimal conditions can vary depending on the specific substrate and the presence of different amino groups [19].

EnzymeModification TypeSubstrate RequirementOptimal ConditionsProduct
KanQOxidationAmino group at C3'' [3]pH 6.3, low ionic strength [19]Oxidized glucosamine derivatives [3]
KanBTransaminationKanQ oxidation products [3]Physiological pH [3]6-amino derivatives [3]
KanJOxidative deamination6-amino-6-deoxy-glucopyranosyl [19]pH 6.3, Fe(II)/α-ketoglutarate [19]Ketone intermediates [13]
KanKReductionKanJ oxidation products [17]NADPH-dependent [17]Reduced derivatives [17]

Kanamycin C, with the molecular formula C₁₈H₃₆N₄O₁₁ and molecular weight of 484.5 g/mol, represents a minor component of the kanamycin antibiotic complex produced by Streptomyces kanamyceticus [1] [2]. As an aminoglycoside antibiotic characterized by multiple amino and hydroxyl groups, Kanamycin C presents unique analytical challenges due to its highly polar nature, lack of chromophores, and susceptibility to degradation under certain conditions [3] [4]. The development of robust analytical methodologies for Kanamycin C characterization requires careful consideration of sample preparation techniques, chromatographic optimization, and detection strategies.

Sample Preparation and Purification Techniques

The analytical determination of Kanamycin C in complex matrices necessitates effective sample preparation methods to remove interfering substances while preserving analyte integrity. The selection of appropriate purification techniques depends on the sample matrix, target concentration levels, and subsequent analytical method requirements [3] [5].

Protein Precipitation Methods

Protein precipitation represents the most widely employed sample preparation technique for Kanamycin C analysis in biological matrices. This approach effectively removes protein interferences that would otherwise compromise chromatographic performance and analytical accuracy [6] [7].

Trichloroacetic acid precipitation has demonstrated particular effectiveness for Kanamycin C purification from serum and plasma samples [8] [5]. The procedure involves adding trichloroacetic acid to a final concentration of 10-20%, followed by precipitation on ice for 30 minutes. After centrifugation, the protein pellet is washed with acetone or ethanol to remove residual acid. This method achieves recovery rates of 60-90% while effectively removing protein interferences [8] [9].

Acetonitrile precipitation offers an alternative approach with superior recovery characteristics [6] [10]. The procedure utilizes 3-5 volumes of acetonitrile, followed by vortex mixing and centrifugation at 10,000 rpm. This method demonstrates recovery rates of 74-111% and provides compatibility with high-throughput sample processing requirements [11] [12].

The effectiveness of protein precipitation depends on several critical factors including precipitation reagent concentration, incubation time, temperature, and centrifugation conditions. Optimal results require careful balance between protein removal efficiency and analyte recovery [6] [7].

Solid-Phase Extraction Techniques

Solid-phase extraction provides enhanced selectivity and cleaner extracts compared to protein precipitation methods. Several sorbent types have demonstrated effectiveness for Kanamycin C purification [13] [14].

Oasis Hydrophilic-Lipophilic Balance cartridges offer broad applicability across diverse sample matrices including milk, tissue, and honey samples [15] [13]. The cartridges are conditioned with methanol followed by water, sample is loaded, cartridges are washed, and analytes are eluted with appropriate solvents. This approach achieves recovery rates of 71-104% with excellent reproducibility [13] [15].

Carboxypropyl weak cation-exchange cartridges demonstrate particular selectivity for basic compounds like Kanamycin C [14] [9]. The procedure involves conditioning with phosphate buffer at physiological pH, followed by sample loading and elution under acidic conditions. Recovery rates approach 90% with good precision characteristics [14] [9].

Liquid-Liquid Extraction Methods

Liquid-liquid extraction techniques have been successfully applied to Kanamycin C analysis in specific matrices, particularly muscle tissue samples [13] [16]. The procedure typically employs acetonitrile-water mixtures followed by defatting steps using hexane extraction [13].

Dispersive liquid-liquid microextraction represents an advanced approach utilizing dodecanol as extraction solvent and ethanol as dispersive solvent [13] [16]. This method achieves recovery rates of 90.3-107.7% for environmental samples while significantly reducing organic solvent consumption compared to conventional approaches [13].

The selection of appropriate extraction solvents, solvent ratios, and extraction conditions critically influences method performance. Temperature, pH, and ionic strength require careful optimization to maximize recovery while minimizing matrix interferences [13] [16].

High-Performance Liquid Chromatography Optimization

High-Performance Liquid Chromatography represents the analytical technique of choice for Kanamycin C characterization due to its selectivity, sensitivity, and compatibility with diverse detection methods [4] [3]. The optimization of chromatographic conditions requires systematic evaluation of stationary phase chemistry, mobile phase composition, and separation conditions.

Stationary Phase Selection

The selection of appropriate stationary phase chemistry constitutes a critical factor in achieving adequate retention and selectivity for Kanamycin C analysis. Traditional reversed-phase C18 columns provide limited retention for highly polar aminoglycosides, necessitating alternative approaches [17] [3].

Ion-pair chromatography has emerged as the preferred technique for Kanamycin C analysis [17] [18]. This approach utilizes C18 stationary phases modified with ion-pairing reagents such as sodium octanesulfonate. The ion-pairing reagent concentration typically ranges from 5-10 millimolar, with optimization required to balance retention, peak shape, and selectivity [17] [18].

Hydrophilic Interaction Liquid Chromatography columns, particularly amide-bonded phases, offer alternative selectivity for aminoglycoside analysis [13] [16]. These phases provide enhanced retention for polar compounds through hydrogen bonding and dipole-dipole interactions [13].

Mobile Phase Optimization

Mobile phase composition critically influences separation quality, peak shape, and method robustness. The optimization process requires systematic evaluation of pH, buffer systems, organic modifiers, and additive concentrations [17] [18].

For ion-pair chromatography, aqueous mobile phases containing sodium octanesulfonate at concentrations of 0.5-1.0 grams per liter demonstrate optimal performance [19] [17]. The organic modifier typically consists of acetonitrile or methanol, with acetonitrile providing superior peak shape characteristics [17] [18].

pH adjustment represents another critical optimization parameter. Slightly acidic to neutral conditions typically provide optimal peak shape and retention characteristics for Kanamycin C analysis [18] [19]. Phosphate buffers at concentrations of 20-50 millimolar effectively maintain pH stability while providing adequate buffering capacity [19] [17].

Gradient Elution Strategies

Gradient elution provides enhanced separation efficiency and reduced analysis time compared to isocratic methods [20] [21]. The optimization of gradient profiles requires consideration of initial conditions, gradient slope, and column re-equilibration requirements.

Typical gradient profiles for Kanamycin C analysis commence with high aqueous content followed by gradual increase in organic modifier concentration [22] [19]. The initial hold time allows adequate retention of early-eluting compounds while preventing peak distortion [20] [21].

The gradient slope requires optimization to balance resolution and analysis time. Shallow gradients provide enhanced resolution but increase analysis time, while steep gradients reduce analysis time but may compromise separation quality [21] [20].

Temperature and Flow Rate Optimization

Column temperature significantly influences retention, selectivity, and peak shape characteristics. Elevated temperatures typically reduce retention times and improve peak shape through enhanced mass transfer kinetics [23] [24].

For Kanamycin C analysis, column temperatures of 25-35°C provide optimal performance balance between retention and peak quality [23] [24]. Higher temperatures may compromise analyte stability, while lower temperatures may result in peak broadening [23].

Flow rate optimization requires balance between analysis time, column pressure, and separation efficiency. Flow rates of 0.8-1.2 milliliters per minute typically provide optimal performance for Kanamycin C analysis using conventional column dimensions [19] [24].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides definitive structural information and enhanced selectivity for Kanamycin C characterization. Understanding fragmentation pathways enables optimization of detection parameters and supports structural confirmation [16] [25].

Ionization Characteristics

Electrospray ionization represents the preferred ionization technique for Kanamycin C analysis due to its compatibility with liquid chromatography and effectiveness for polar, thermally labile compounds [16] [25]. Positive ion mode provides optimal sensitivity due to the basic nature of amino groups present in the molecular structure [25] [16].

The protonated molecular ion [M+H]⁺ appears at m/z 485, typically representing 15-25% relative intensity [16] [13]. The relatively low intensity of the molecular ion reflects the labile nature of glycosidic bonds under collision-induced dissociation conditions [25] [26].

Primary Fragmentation Pathways

The base peak fragment at m/z 324 results from loss of the amino-α-D-glucopyranose moiety, representing cleavage of the glycosidic bond [16] [13]. This fragmentation pattern demonstrates 100% relative intensity and provides the most abundant product ion for quantitative analysis [16] [25].

Secondary fragmentation produces ions at m/z 205 and m/z 163, corresponding to sequential loss of sugar residues from the m/z 324 base peak [25] [16]. These fragments provide structural confirmation and can serve as qualifier ions for enhanced method specificity [25].

Cross-Ring Cleavage Patterns

Cross-ring cleavage mechanisms generate characteristic fragments at m/z 160 and m/z 162, corresponding to loss of the 2-deoxy-D-streptamine moiety [25] [16]. These fragmentation patterns provide valuable structural information and can distinguish between different aminoglycoside analogs [25].

The fragmentation pathway involves charge-directed cleavage promoted by protonation of amino groups. The resulting fragment ions provide comprehensive structural characterization and support confident compound identification [26] [25].

Method Development Considerations

The optimization of mass spectrometric detection requires systematic evaluation of source parameters, collision energies, and multiple reaction monitoring transitions [16] [27]. Source temperature, gas flows, and voltage settings require optimization to maximize sensitivity while maintaining specificity [27] [28].

For quantitative analysis, multiple reaction monitoring typically employs the m/z 485 → 324 transition as the quantifier, with m/z 485 → 163 serving as qualifier transition [16] [28]. Collision energy optimization balances fragmentation efficiency with product ion abundance [28] [27].

The analytical methodologies described herein provide comprehensive approaches for Kanamycin C characterization across diverse applications. The integration of optimized sample preparation, chromatographic separation, and mass spectrometric detection enables robust, sensitive, and specific analysis of this important aminoglycoside antibiotic. Continued method development efforts focus on enhancing sensitivity, reducing analysis time, and expanding applicability to challenging sample matrices [3] [4].

Table 1: Sample Preparation Methods for Kanamycin C
Preparation MethodSample MatrixProcedureRecovery (%)Advantages
Protein Precipitation with Trichloroacetic AcidSerum/Plasma10-20% TCA, precipitate on ice 30 min, centrifuge, wash with acetone60-90Effective protein removal, simple procedure
Protein Precipitation with AcetonitrilePlasma/Tissue3-5 volumes acetonitrile, vortex, centrifuge 10,000 rpm74-111Fast, high throughput compatible
Solid-Phase Extraction - Oasis HLBMilk/Tissue/HoneyCondition with methanol/water, load sample, wash, elute71-104Wide range of compounds, good reproducibility
Solid-Phase Extraction - Carboxypropyl (CBA)SerumCondition with phosphate buffer pH 7.4, load diluted sample~90Selective for basic compounds, good recovery
Liquid-Liquid Extraction with Acetonitrile-WaterMuscle tissueExtract with acetonitrile-water (86:14 v/v), deffat with hexaneNot specifiedSuitable for muscle tissue analysis
Dispersive Liquid-Liquid MicroextractionWastewater/SoilExtract with dodecanol and ethanol as solvents90.3-107.7High enrichment factor, low solvent consumption
Table 2: High-Performance Liquid Chromatography Optimization Parameters for Kanamycin C
ParameterReversed-Phase MethodIon-Pair MethodHILIC MethodOptimization Factors
Column TypeC18 (150 × 4.6 mm, 5 μm)C18 (250 × 4.6 mm, 5 μm)Amide column (150 × 4.6 mm, 5 μm)Particle size, pore size
Mobile Phase AWater + 0.1% formic acidWater + sodium octanesulfonateWater + ammonium formatepH, buffer concentration
Mobile Phase BAcetonitrile + 0.1% formic acidAcetonitrileAcetonitrileOrganic modifier strength
Ion-Pairing ReagentNot requiredSodium octanesulfonate (5-10 mM)Not requiredConcentration, chain length
Flow Rate (mL/min)1.01.0-1.20.8-1.0Resolution vs. analysis time
Column Temperature (°C)3025-3025-35Stability of analyte
Injection Volume (μL)2010-2010Sensitivity requirements
Gradient Profile5-95% B over 20 minIsocratic or gradient10-50% A over 15 minSelectivity optimization
Detection Wavelength (nm)210-230205-240210Derivatization compatibility
Run Time (min)2515-3020Sample throughput
Table 3: Mass Spectrometry Fragmentation Patterns for Kanamycin C
Ion Typem/z ValueRelative Intensity (%)AssignmentFragmentation Pathway
Molecular Ion [M+H]+48515-25Protonated molecular ionPrimary ionization
Base Peak Fragment324100Loss of amino-α-D-glucopyranose (C-ring)Glycosidic bond cleavage
Secondary Fragment 120560-80Loss of A-ring from m/z 324Sequential sugar loss
Secondary Fragment 216340-60Loss of glucosamine unitRing opening mechanism
Tertiary Fragment 116030-50Loss of B-ring (2-deoxy-D-streptamine)Cross-ring cleavage
Tertiary Fragment 216225-45Alternative B-ring lossRetro-Diels-Alder reaction
Loss Pattern 136720-40Cleavage between ringsCharge-directed fragmentation
Loss Pattern 214615-35Glycosidic bond cleavageNeutral loss mechanism
Table 4: Analytical Method Validation Parameters for Kanamycin C
ParameterHPLC-UV MethodLC-MS/MS MethodIon-Pair HPLCAcceptance Criteria
Linearity Range (μg/mL)1.0-1000.1-505.0-200Wide dynamic range
Correlation Coefficient (r²)≥0.999≥0.999≥0.998r² ≥0.995
Limit of Detection (μg/mL)0.3-0.50.01-0.051.0-2.0S/N ≥3:1
Limit of Quantification (μg/mL)1.0-1.50.05-0.153.0-5.0S/N ≥10:1
Intra-day Precision (% RSD)2.0-5.01.0-3.03.0-6.0≤5%
Inter-day Precision (% RSD)3.0-8.02.0-5.04.0-10.0≤10%
Accuracy (% Recovery)95-10590-11085-11580-120%
SpecificityNo interferenceHigh selectivityGood separationNo matrix interference
RobustnesspH ±0.2, Temp ±5°CMatrix effect <15%IPR concentration ±10%Results within ±5%

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-6.9

UNII

5286U88N7P

Pharmacology

Kanamycin C is a minor component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.

Other CAS

2280-32-2

Wikipedia

Kanamycin C

Dates

Last modified: 02-18-2024
Park et al. Discovery of parallel pathways of kanamycin biosynthesis allows antibiotic manipulation. Nature Chemical Biology, doi: 10.1038/nchembio.671, published online 9 October 2011 http://www.nature.com/naturechemicalbiology

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